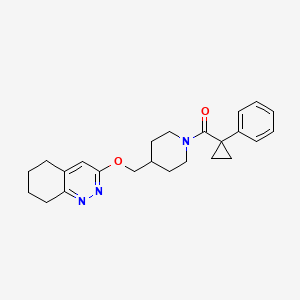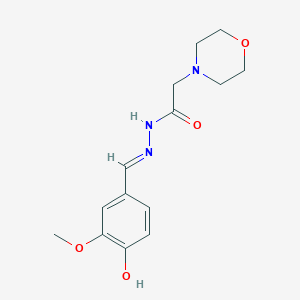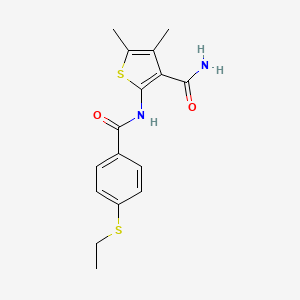
(1-フェニルシクロプロピル)(4-(((5,6,7,8-テトラヒドロシンノリン-3-イル)オキシ)メチル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a unique combination of a phenylcyclopropyl group, a tetrahydrocinnolin moiety, and a piperidine unit
科学的研究の応用
Chemistry: In chemistry, it can be used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound might be studied for its interactions with biological macromolecules, potentially serving as a molecular probe.
Medicine: In medicinal research, it could be investigated for its potential as a drug candidate or its interactions with specific cellular receptors.
Industry: Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions. One potential route includes:
Synthesis of 1-Phenylcyclopropylmethanone: : This involves a cyclopropanation reaction where phenylacetyl chloride reacts with ethylene in the presence of a catalyst such as copper(I) chloride.
Formation of the Piperidine Intermediate: : The 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine intermediate can be synthesized through the reaction of piperidine with 5,6,7,8-tetrahydrocinnoline-3-methanol under basic conditions.
Coupling Reaction: : Finally, the two intermediates are coupled under conditions such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Industrial production of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone requires optimization of the above synthetic routes to ensure high yield and purity. This often involves automated synthesis, stringent control of reaction conditions, and purification techniques like chromatography.
化学反応の分析
Types of Reactions: This compound is capable of undergoing various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under appropriate conditions, such as using oxidizing agents like potassium permanganate.
Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : It can undergo nucleophilic substitution reactions where the piperidine or phenylcyclopropyl groups are substituted by other nucleophiles.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxide, amines, thiols.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carbonyl derivatives, while nucleophilic substitution could introduce a new functional group in place of a hydrogen atom on the piperidine or phenylcyclopropyl group.
作用機序
The mechanism by which this compound exerts its effects would depend on its target and the pathway involved. Generally, it might interact with proteins, enzymes, or receptors, altering their function. Molecular docking studies and in vitro assays can help elucidate these mechanisms.
類似化合物との比較
When compared to similar compounds, (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of structural elements, which can impart distinctive reactivity and binding properties.
List of Similar Compounds:1-Phenylcyclopropan-1-ol
4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine
1-Phenylcyclopropylamine
The uniqueness of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, influencing its chemical and biological behavior.
That's a brief dive into the world of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone! Anything specific you're curious about from this?
特性
IUPAC Name |
(1-phenylcyclopropyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(24(12-13-24)20-7-2-1-3-8-20)27-14-10-18(11-15-27)17-29-22-16-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,16,18H,4-6,9-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKLENXBWBPEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2454562.png)
![N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454563.png)
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2454566.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)

![4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2454573.png)
![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)


